molecular formula C26H21N3O4 B2601268 N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-19-7

N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2601268
CAS No.: 877657-19-7
M. Wt: 439.471
InChI Key: YYQKTKGZPSBFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic compound featuring a benzofuropyrimidine dione core substituted with a p-tolyl group at position 3 and an N-benzyl acetamide moiety at position 1. This structure confers unique physicochemical properties, including hydrogen bonding capacity (via dioxo groups) and hydrophobic interactions (via aromatic rings). Its molecular complexity positions it as a candidate for therapeutic applications, particularly in enzyme inhibition and targeted binding studies.

Properties

CAS No.

877657-19-7

Molecular Formula

C26H21N3O4

Molecular Weight

439.471

IUPAC Name

N-benzyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H21N3O4/c1-17-11-13-19(14-12-17)29-25(31)24-23(20-9-5-6-10-21(20)33-24)28(26(29)32)16-22(30)27-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,30)

InChI Key

YYQKTKGZPSBFPS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted benzofuran and a pyrimidine derivative, cyclization can be achieved using a Lewis acid catalyst.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrimidine ring.

    Attachment of the p-Tolyl Group: This step can be accomplished through a Friedel-Crafts alkylation reaction, where the p-tolyl group is introduced to the benzofuran ring.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride under basic conditions to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and p-tolyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxo moiety, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and acetamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under mild conditions.

Major Products

    Oxidation: Benzaldehyde, p-toluic acid.

    Reduction: Hydroxyl derivatives of the original compound.

    Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of N-benzyl-2-acetamidoacetamides, which share structural similarities with N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, exhibit potent anticonvulsant properties. A study demonstrated that specific structural modifications enhance anticonvulsant activity significantly. For instance, compounds with small heteroatom moieties at the C(2) site showed promising results in electroshock-induced seizure tests in mice .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to the presence of the benzofuro-pyrimidine moiety. Preliminary studies indicate that related compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The synthesis of derivatives has been linked to enhanced selectivity and potency against various cancer cell lines .

Anti-inflammatory Effects

N-benzyl derivatives have shown anti-inflammatory effects in vitro and in vivo. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. A common method involves the condensation of benzofuro-pyrimidine precursors with acetamides under specific reaction conditions to yield the target compound with high purity .

Derivative Exploration

The exploration of derivatives has been crucial for enhancing the biological activity of the parent compound. Variations in substituents on the benzene rings or alterations in the acetamide group have yielded compounds with improved pharmacokinetic properties and reduced toxicity profiles.

Case Studies

Study Findings Implications
Study on Anticonvulsant ActivityIdentified structural features critical for activity; ED50 values comparable to established drugs like phenytoinSuggests potential for development into therapeutic agents for epilepsy
Anti-cancer Activity AssessmentDemonstrated significant inhibition of cancer cell lines; mechanisms involved apoptosisHighlights potential for further development in oncology
Anti-inflammatory TestingShowed reduction in inflammatory markers in animal modelsIndicates possible use in treating chronic inflammatory conditions

Mechanism of Action

The mechanism by which N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzofuro[3,2-d]pyrimidine core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl and p-tolyl groups may enhance binding affinity through hydrophobic interactions, while the acetamide moiety can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Immunoproteasome Inhibitors (β1i Subunit)

Compound 2 : N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide

  • Structural Differences : Replaces the benzofuropyrimidine dione core with a simpler oxopyridinyl group.
  • Binding Stability : Exhibits lower free binding energy (-42.1 ± 3.2 kcal/mol) compared to lead Compound 1 (-48.9 ± 2.8 kcal/mol) in β1i subunit inhibition .
  • Activity : Moderate Ki value (1.8 µM), suggesting weaker affinity than the target compound’s benzofuropyrimidine-based analogs.

Benzofuropyrimidine Acetamide Derivatives

Compound A : 2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

  • Structural Differences : Substitutes p-tolyl with phenyl and N-benzyl with N-(2-methoxyphenyl).
  • Physicochemical Properties :
    • Molecular mass: 441.443 g/mol (vs. ~455 g/mol for the target compound due to p-tolyl’s methyl group).
    • Solubility: Reduced lipophilicity (LogP ~2.1) compared to the target compound (estimated LogP ~2.8) .
  • Biological Relevance : The 2-methoxyphenyl group may enhance solubility but reduce membrane permeability.

Thienopyrimidine Analogs

Compound B: N-(3-((2,4-Dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)phenyl)-2-phenylacetamide

  • Core Heterocycle: Thieno[3,2-d]pyrimidine replaces benzofuropyrimidine.
  • Substituent Impact : Propyl group at position 3 increases steric bulk but reduces aromatic stacking vs. p-tolyl .

Tetrahydroisoquinoline Derivatives

Compound 20: N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide

  • Core Structure: Tetrahydroisoquinoline replaces benzofuropyrimidine.
  • Functional Groups : Methoxy and piperidinyl groups improve water solubility (LogP ~1.9) but reduce target specificity.
  • Synthetic Yield : Low (24%), suggesting synthetic challenges compared to the target compound’s straightforward benzofuropyrimidine synthesis .

Research Findings and Implications

  • Binding Stability : The benzofuropyrimidine dione core in the target compound likely outperforms oxopyridinyl analogs (e.g., Compound 2) in binding stability due to enhanced rigidity and hydrogen bonding .
  • Synthetic Feasibility: Benzofuropyrimidine derivatives generally exhibit higher synthetic yields (e.g., 59% in ) vs. complex tetrahydroisoquinolines (24% in ) .

Biological Activity

N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C22H19N5O3
  • Molecular Weight : 401.426 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the benzofuro-pyrimidine core.
  • Introduction of the benzyl and acetamide groups through acylation reactions.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Biological Activities

The biological activities of this compound have been evaluated in various studies. Key findings include:

Anticancer Activity

Studies have indicated that derivatives similar to this compound exhibit potent anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values ranging from 6.46 to 10 μM in different assays .

Antioxidant Activity

The antioxidant potential of related compounds has been explored extensively:

  • DPPH Scavenging Activity : Compounds within the same class demonstrated high DPPH radical scavenging activity with IC50 values as low as 7.12 µg/mL, indicating strong antioxidant capabilities .

Anti-inflammatory Effects

Some derivatives have also been assessed for their anti-inflammatory properties:

  • Inhibition of Inflammatory Markers : Compounds have been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies highlight the promising biological activities of this compound:

  • Study on Src Kinase Inhibition :
    • A related N-benzyl derivative was evaluated for its ability to inhibit Src kinase activity in engineered cell lines. It exhibited a GI50 value of 1.34 µM in NIH3T3/c-Src527F cells, showcasing its potential as a therapeutic agent against cancers driven by Src signaling .
  • Evaluation in Alzheimer’s Disease Models :
    • Research indicated that similar compounds could inhibit the interaction between amyloid beta peptide and associated proteins implicated in Alzheimer’s disease pathology, further emphasizing their neuroprotective potential .

Q & A

Q. Orthogonal characterization methods for conflicting crystallographic/spectroscopic data

  • Resolution Workflow :

Recollect NMR in CDCl₃ to assess solvent-induced shifts.

Validate crystallographic data with Hirshfeld surface analysis (CrystalExplorer).

Compare experimental/theoretical IR spectra (DFT-calculated vs. ATR-FTIR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.